Methyl 3-(cyclopropylmethyl)benzoate
Description
Methyl 3-(cyclopropylmethyl)benzoate (CAS: 921602-54-2) is an ester derivative of benzoic acid featuring a cyclopropylmethyl substituent at the meta position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its unique steric and electronic properties, imparted by the cyclopropane ring—a strained three-membered hydrocarbon system. The cyclopropyl group enhances rigidity and may influence reactivity in metal-catalyzed reactions or serve as a precursor for bioactive molecules . Its synthesis typically involves esterification of 3-(cyclopropylmethyl)benzoic acid or substitution reactions on pre-functionalized benzoate esters.
Properties
IUPAC Name |
methyl 3-(cyclopropylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-4-2-3-10(8-11)7-9-5-6-9/h2-4,8-9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGTXWPDSCYMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720889 | |
| Record name | Methyl 3-(cyclopropylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921602-54-2 | |
| Record name | Methyl 3-(cyclopropylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with Methyl 3-(cyclopropylmethyl)benzoate, differing primarily in substituent type, position, or functional groups:
Methyl 3-(bromomethyl)benzoate
- Substituent : Bromomethyl group at the meta position.
- CAS: Not explicitly listed, but synonyms include 3-(BROMOMETHYL)BENZOIC ACID METHYL ESTER .
- Key Properties :
- Higher reactivity due to the bromine atom, enabling nucleophilic substitutions (e.g., Suzuki couplings or alkylations).
- Used as an alkylating agent or intermediate in pharmaceuticals.
Methyl 3-(3-azetidinyl)benzoate
- Substituent : Azetidine (a four-membered nitrogen heterocycle) at the meta position.
- CAS : 1203797-93-6 .
- Key Properties :
- Participates in cycloadditions and nucleophilic substitutions.
- Explored in medicinal chemistry for bioactive molecule synthesis.
- Applications: Potential building block for kinase inhibitors or antimicrobial agents .
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
- Substituents : Cyclopropylmethoxy at para and hydroxy at meta positions.
- Structural Note: Originally misassigned in a 2010 study; corrected positioning highlights the importance of regiochemistry in solubility and reactivity .
- Applications : Hydroxy group enables hydrogen bonding, making it suitable for coordination chemistry or antioxidant studies.
Methyl methylbenzoate
Physicochemical Data Comparison
| Property | This compound | Methyl 3-(bromomethyl)benzoate | Methyl 3-(3-azetidinyl)benzoate |
|---|---|---|---|
| Molecular Weight | ~204.23 g/mol | ~229.06 g/mol | ~233.26 g/mol |
| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents | Moderate in DMSO |
| Melting Point | Not reported | ~45–50°C (estimated) | Not reported |
| Reactivity | Moderate (strained cyclopropane) | High (Br as leaving group) | Moderate (N-heterocycle) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
